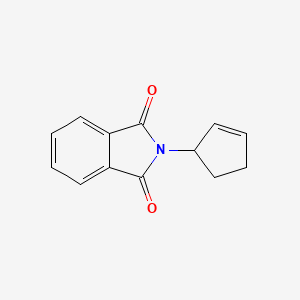
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)- is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of N-substituted phthalimides: This method involves the reaction of N-substituted phthalimides with cyclopentadiene under acidic or basic conditions.
Palladium-catalyzed coupling reactions: These reactions can be used to introduce the cyclopentenyl group onto the isoindole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield reduced isoindole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroisoindoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a scaffold for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)- involves its interaction with specific molecular targets and pathways. This could include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA interaction: The compound could intercalate into DNA, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide derivatives: Compounds with similar structures but different substituents.
Isoindoline derivatives: Reduced forms of isoindole compounds.
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different core structures.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)- is unique due to its specific combination of the isoindole core and the cyclopentenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
100727-30-8 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
2-cyclopent-2-en-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C13H11NO2/c15-12-10-7-3-4-8-11(10)13(16)14(12)9-5-1-2-6-9/h1,3-5,7-9H,2,6H2 |
Clave InChI |
AHPMKYXDPNFYIM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


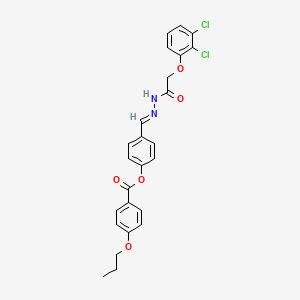

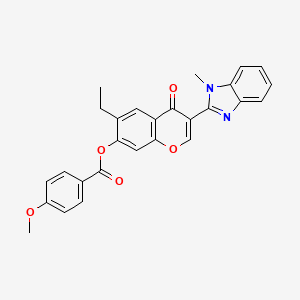
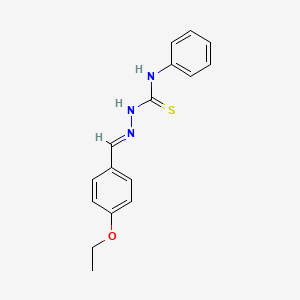
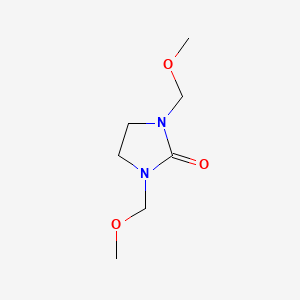
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15082291.png)
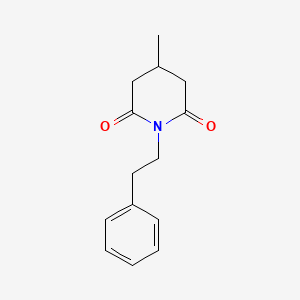
![(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15082302.png)
![Ethyl 2-[2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082308.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15082326.png)




